molecular formula C19H18N2O2 B2693805 N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-39-9

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2693805
CAS No.: 852368-39-9
M. Wt: 306.365
InChI Key: DAJCCAQLUNFSAV-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. Compounds based on the indole scaffold are extensively investigated for their diverse biological activities . Specifically, structurally related N-benzyl acetamide analogs have been identified as potent inhibitors of viral replication, showing promising activity against SARS-CoV-2 by targeting the essential RNA-dependent RNA polymerase (RdRp) . This mechanism is crucial for the replication of RNA viruses, making such compounds valuable tools for antiviral research . The molecular structure of this compound, which includes a 2-methylindole group and an N-benzyl-N-methyl amide moiety, is characteristic of scaffolds used in developing protein kinase inhibitors, as seen in bisindolylmaleimide (BIM) research compounds . This product is intended for research purposes such as bioactivity screening, hit-to-lead optimization, and mechanism-of-action studies. It is supplied as a solid and should be stored in a cool, dark, and dry environment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-17(15-10-6-7-11-16(15)20-13)18(22)19(23)21(2)12-14-8-4-3-5-9-14/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJCCAQLUNFSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

    Formation of the Oxoacetamide Moiety: The oxoacetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

  • 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r): The adamantane group at the indole 2-position enhances steric bulk and lipophilicity, contributing to anti-proliferative activity (IC₅₀ = 10.56 ± 1.14 μM in HepG2 cells) .

Modifications on the Acetamide Side Chain

  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide: The 4-fluorobenzyl group introduces electron-withdrawing effects, improving metabolic stability and selectivity for cannabinoid receptor type 2 (CB2, Kᵢ = 6.2 nM for fluorinated analogs) . The target compound’s N-benzyl-N-methyl group balances lipophilicity and steric effects, favoring interactions with hydrophobic binding pockets .
  • 2-(2-Methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide :

    • The morpholine-ethyl side chain enhances water solubility via hydrogen bonding, a feature absent in the target compound’s cyclohexyl-methyl group .

Anticancer Activity

  • Adamantane-containing derivatives exhibit caspase-8-dependent apoptosis in cancer cells, while the target compound’s simpler structure may prioritize receptor selectivity over direct cytotoxicity .

Receptor Selectivity

  • Fluorinated analogs show high CB2 affinity, whereas the target compound’s N-benzyl-N-methyl group aligns with GPCR targets like GLP1R, suggesting divergent therapeutic applications .

ADME Properties

  • Metabolic Stability : Fluorinated benzyl groups resist cytochrome P450 oxidation, whereas the target compound’s methyl groups may undergo faster hepatic clearance .

Biological Activity

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2}. Its structure features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antiviral Activity

One notable area of research has focused on the compound's antiviral properties. A study highlighted the synthesis of α-ketoamides, including derivatives similar to this compound, which were evaluated for their ability to inhibit dengue virus protease. The results indicated that these compounds exhibited significant antiviral activity in cell cultures, suggesting potential applications in treating viral infections .

Anticancer Properties

Research has also explored the anticancer potential of indole derivatives. Compounds with indole structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound may share these properties due to its structural similarities to known anticancer agents.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the indole core may interact with cellular targets such as enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Indole derivatives are known to inhibit various enzymes, including those involved in inflammation and cancer progression. The compound's ability to modulate enzyme activity could be a key factor in its biological efficacy.

Case Studies

Several case studies have documented the effects of similar indole-based compounds:

  • Dengue Virus Inhibition : A study demonstrated that indole derivatives could effectively inhibit dengue virus replication by targeting viral proteases .
  • Cancer Cell Apoptosis : Another investigation found that certain indole compounds induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting that this compound could have similar effects.

Data Summary

Biological Activity Mechanism Study Reference
Antiviral (Dengue)Inhibition of viral protease
Anticancer (Breast Cancer)Induction of apoptosis via caspase activation

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation of 2-methylindole derivatives with glyoxylic acid derivatives, followed by N-alkylation. For example, analogous compounds are synthesized via refluxing indole precursors with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (methanol or pet-ether). Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are characterized via melting point analysis, 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry (MS) .

Q. How is the purity and structural integrity of the compound validated during synthesis?

  • Methodological Answer : Purity is assessed using TLC with UV visualization or iodine staining. Melting point determination ensures consistency with literature values. Structural confirmation employs 1H^1H-NMR to verify proton environments (e.g., indole NH at ~10–12 ppm, benzyl protons at ~4–5 ppm), IR for carbonyl stretches (~1650–1750 cm1^{-1}), and MS for molecular ion peaks matching the exact mass .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Cytotoxicity is tested via MTT or CellTiter-Glo assays in cancer cell lines (e.g., HepG2, MCF7). IC50_{50} values are calculated using dose-response curves. Anti-inflammatory activity may be assessed via COX-2 inhibition assays, while antimicrobial activity uses disk diffusion or microdilution methods .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or indole groups) influence biological activity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring, methyl/methoxy groups on the indole). Biological screening identifies trends: e.g., fluorophenyl amides in analogs improve metabolic stability while retaining COX-2 inhibition. Computational docking (e.g., AutoDock) predicts binding affinities to targets like 5-HT receptors or COX-2 .

Q. What strategies are employed to improve metabolic stability, and how are metabolic soft spots predicted?

  • Methodological Answer : In silico tools like MetaSite predict metabolic hotspots (e.g., oxidation of benzyl groups). Design modifications include introducing polar groups (e.g., glycine) or fluorinated substituents to block cytochrome P450-mediated metabolism. Stability is validated via human/rat liver microsome assays and pharmacokinetic studies in rodent models .

Q. How is apoptosis induction by the compound mechanistically studied in cancer cells?

  • Methodological Answer : Caspase activation (caspase-3, -8, -9) is measured using fluorogenic substrates. Western blotting detects PARP cleavage as an apoptosis marker. Dose- and time-dependent effects are analyzed, with controls (e.g., caspase inhibitors) confirming pathways (e.g., caspase-8-dependent apoptosis in HepG2 cells) .

Q. How are contradictions in biological data across studies resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in different cell lines) are addressed by standardizing assay conditions (e.g., serum concentration, incubation time). Orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) validate results. Meta-analyses of SAR data identify confounding factors, such as substituent lipophilicity affecting membrane permeability .

Q. What computational methods are used to optimize synthetic routes or predict crystallographic behavior?

  • Methodological Answer : Density functional theory (DFT) calculates transition-state energies to optimize reaction conditions (e.g., solvent choice, temperature). For crystallography, SHELX software refines X-ray diffraction data to resolve molecular packing and hydrogen-bonding networks, though experimental phasing may require derivatives with heavy atoms .

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